1-(3',4'-Dibenzyloxyphenyl)-1-propanol
Overview
Description
1-(3’,4’-Dibenzyloxyphenyl)-1-propanol is an organic compound characterized by the presence of a propanol group attached to a dibenzyloxyphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3’,4’-Dibenzyloxyphenyl)-1-propanol typically involves the reaction of 3,4-dibenzyloxybenzaldehyde with a suitable Grignard reagent, followed by reduction. The reaction conditions often include:
Solvent: Anhydrous ether or tetrahydrofuran (THF)
Temperature: -10°C to 0°C for the Grignard reaction
Reagents: 3,4-dibenzyloxybenzaldehyde, Grignard reagent (e.g., phenylmagnesium bromide), and a reducing agent (e.g., lithium aluminum hydride)
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(3’,4’-Dibenzyloxyphenyl)-1-propanol undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form the corresponding ketone or carboxylic acid.
Reduction: Can be reduced to form the corresponding alcohol or alkane.
Substitution: Can undergo nucleophilic substitution reactions, particularly at the benzyloxy groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products:
Oxidation: Corresponding ketones or carboxylic acids.
Reduction: Corresponding alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3’,4’-Dibenzyloxyphenyl)-1-propanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3’,4’-Dibenzyloxyphenyl)-1-propanol involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes. Its anticancer properties may involve the inhibition of cell proliferation and induction of apoptosis through specific signaling pathways.
Comparison with Similar Compounds
3,4-Dibenzyloxybenzaldehyde: A precursor in the synthesis of 1-(3’,4’-Dibenzyloxyphenyl)-1-propanol.
3,4-Dibenzyloxyphenylacetic acid: Another compound with similar structural features and potential biological activities.
Uniqueness: 1-(3’,4’-Dibenzyloxyphenyl)-1-propanol is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its dibenzyloxy groups provide steric hindrance and electronic effects that influence its reactivity and interactions with biological targets.
Properties
IUPAC Name |
1-[3,4-bis(phenylmethoxy)phenyl]propan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24O3/c1-2-21(24)20-13-14-22(25-16-18-9-5-3-6-10-18)23(15-20)26-17-19-11-7-4-8-12-19/h3-15,21,24H,2,16-17H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXTQTYOWLRLXIL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=C(C=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90400590 | |
Record name | 1-(3',4'-Dibenzyloxyphenyl)-1-propanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90400590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
157701-80-9 | |
Record name | 1-(3',4'-Dibenzyloxyphenyl)-1-propanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90400590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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